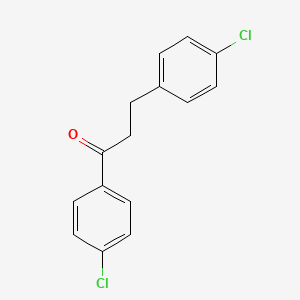

1,3-双(4-氯苯基)丙酮

描述

1,3-Bis(4-chlorophenyl)propan-1-one is a chemical compound that is part of a broader class of organic molecules characterized by the presence of chlorophenyl groups and a propanone moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 1,3-Bis(4-chlorophenyl)propan-1-one.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorinated acetophenones with various aldehydes or other reagents in the presence of a solvent such as ethanol. For instance, a compound with dichlorophenyl and trimethoxyphenyl groups was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that a similar approach could be used for synthesizing 1,3-Bis(4-chlorophenyl)propan-1-one, potentially by reacting 4-chloroacetophenone with an appropriate reagent.

Molecular Structure Analysis

X-ray diffraction studies are a common method for confirming the molecular structure of synthesized compounds. The geometrical parameters obtained from these studies often agree with those calculated using density functional theory (DFT) . For compounds similar to 1,3-Bis(4-chlorophenyl)propan-1-one, crystallographic analysis has revealed details about the molecular conformation, such as the orientation of substituents and the planarity of the molecular framework .

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing groups like the carbonyl group. Studies on related compounds have not shown evidence of 1,3-dipolar cycloaddition reactions , indicating that the reactivity might be limited in certain types of reactions. However, the presence of chlorophenyl groups could potentially make the compound a candidate for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility can vary depending on the molecular structure and the presence of different substituents . Chemical properties, including reactivity and stability, are often studied using computational methods like DFT. For example, the stability of molecules can be analyzed using natural bond orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are indicative of the molecule's ability to participate in chemical reactions . The molecular electrostatic potential (MEP) maps can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack .

科学研究应用

化学反应中的形成和效用

1,2-二氧六环的形成:1,3-双(4-氯苯基)丙酮通过与三(2,4-戊二酮)锰(III)和乙酸锰等催化剂反应,有助于形成1,2-二氧六环。这个过程产生了环状过氧化物和其他化合物,表明它在复杂化学合成中的作用 (Nishino 等人,1991)。

锰介导的合成:该化合物有助于锰(II 和 III)介导的烯烃和分子氧的环状过氧化物的合成。这种合成展示了它在制造各种环状过氧化物和相关化合物方面的潜力,这对于开发新材料或药物可能很重要 (Qian 等人,1992)。

新型化合物合成中的应用

噻唑烷-4-酮衍生物的合成:一个值得注意的应用是利用二氯查耳酮合成新的化合物,如噻唑烷-4-酮衍生物。此类合成在药物化学中对于探索潜在治疗剂非常重要 (Singh 等人,2002)。

多核银(I)配合物的制备:1,3-双(4-氯苯基)丙酮用于合成多核银(I)配合物,在光谱学和材料科学中具有潜在应用。这些配合物以其稳定性和独特的结构特性为特征 (Yuan 等人,2016)。

抗菌剂的制备:该化合物可用作合成潜在抗菌剂的合成子。它的反应性允许合成具有评估的抗菌活性的多种环状系统和新型化合物 (Rashad 等人,2013)。

晶体学和结构研究

- 晶体和分子结构研究:1,3-双(4-氯苯基)丙酮在晶体学中也有应用。分析其结构特征以了解分子相互作用和构象,为分子结构分析领域做出贡献 (Gudennavar 等人,2014)。

作用机制

Target of Action

It is worth noting that structurally similar compounds, such as cathinones, have been found to inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) in the synaptic gap .

Mode of Action

Based on the structural similarities with cathinones, it can be hypothesized that this compound may interact with its targets by inhibiting the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft .

Biochemical Pathways

Based on the potential mode of action, it can be inferred that this compound may affect the monoaminergic pathways, specifically those involving dopamine, noradrenaline, and serotonin .

Result of Action

Based on the potential mode of action, it can be hypothesized that this compound may lead to an increase in the synaptic concentrations of monoamines, potentially resulting in psychoactive effects .

属性

IUPAC Name |

1,3-bis(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRPIYBPFYVFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460616 | |

| Record name | 1,3-Bis(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97009-36-4 | |

| Record name | 1,3-Bis(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

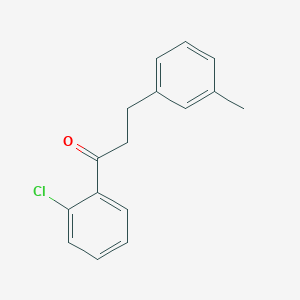

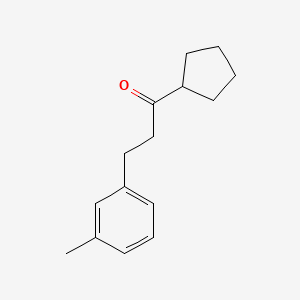

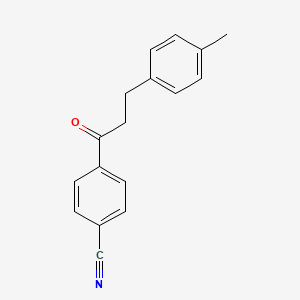

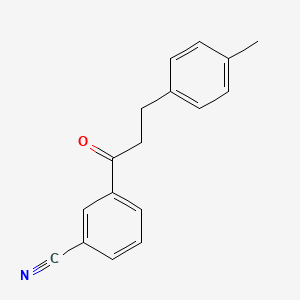

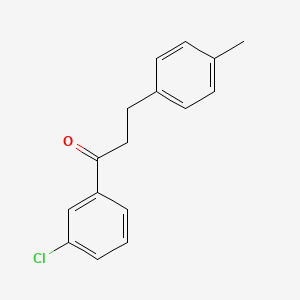

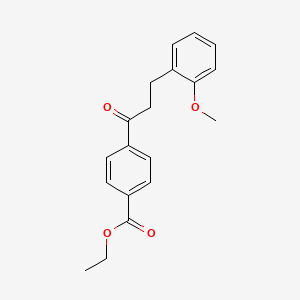

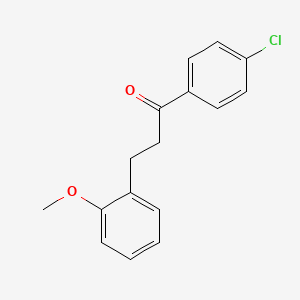

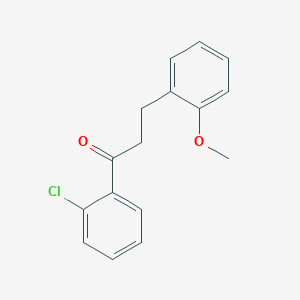

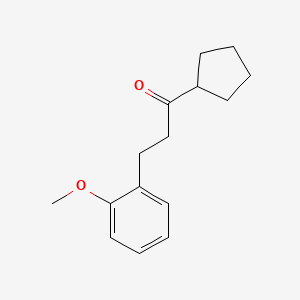

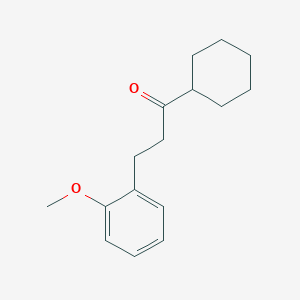

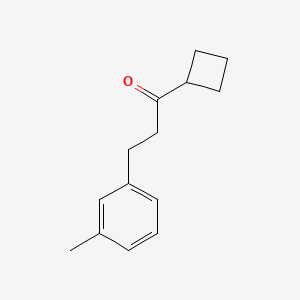

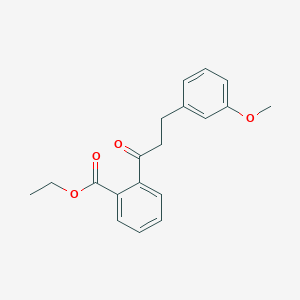

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。